2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a dibenzofuran moiety linked to a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of dibenzofuran with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, where dibenzofuran is coupled with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The boronic ester group can participate in substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, halogenated derivatives, and various substituted dibenzofuran compounds. These products are valuable intermediates in organic synthesis and materials science.
Scientific Research Applications
2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes . The pathways involved include the formation of boronate esters and the stabilization of transition states in catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler analog without the boronic ester group.
Dibenzo[b,d]thiophene: A sulfur-containing analog with similar structural properties.
Carbazole: A nitrogen-containing analog with distinct electronic properties.
Uniqueness
2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a dibenzofuran moiety and a boronic ester group. This combination imparts unique reactivity and stability, making it valuable in various applications, particularly in organic synthesis and materials science.
Properties
Molecular Formula |
C18H19BO3 |
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Molecular Weight |
294.2 g/mol |
IUPAC Name |
2-dibenzofuran-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H19BO3/c1-17(2)18(3,4)22-19(21-17)13-9-7-11-15-16(13)12-8-5-6-10-14(12)20-15/h5-11H,1-4H3 |
InChI Key |
CKQXGVLPVWNAIS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4OC3=CC=C2 |
Origin of Product |
United States |
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